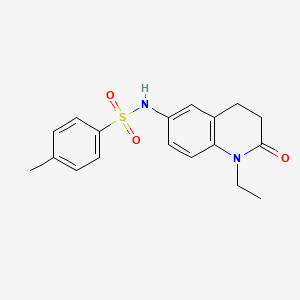

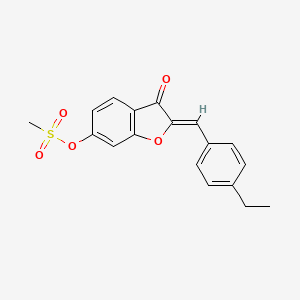

Tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups . This group is known for its steric bulk and its resistance to acid and base hydrolysis .

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a suitable electrophile . The specific synthesis route would depend on the structure of the desired product .Molecular Structure Analysis

Tert-butyl groups are known to be sterically bulky, which can influence the conformation and reactivity of the molecules they are part of . They can also affect the physical properties of the molecule, such as its solubility and melting point .Physical And Chemical Properties Analysis

Tert-butyl groups can influence the physical and chemical properties of the compounds they are part of. For example, they can increase the steric bulk of the molecule, affect its polarity, and influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry Applications

Nucleophilic Substitutions and Radical Reactions : Tert-butyl phenylazocarboxylates, closely related to the compound , are highlighted for their versatility as building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring and the introduction of various functional groups through processes such as oxygenation, halogenation, and aryl-aryl coupling (Jasch, Höfling, & Heinrich, 2012).

Medicinal Chemistry Applications

Antifolate Synthesis : The synthesis of oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, which utilize tert-butyl groups for protection during synthesis, illustrates the compound's role in the development of inhibitors targeting thymidylate synthase. These compounds have shown significant inhibitory activity, demonstrating the importance of tert-butyl protected intermediates in medicinal chemistry (Pawełczak et al., 1989).

Materials Science Applications

Self-Assembly and Sensory Materials : A study on benzothiazole modified carbazole derivatives showed that tert-butyl groups play a crucial role in the self-assembly of organogels. These materials exhibited strong blue emission and were used as fluorescent sensors for detecting volatile acid vapors, highlighting the utility of tert-butyl derivatives in the development of chemosensory materials (Sun et al., 2015).

Catalysis Applications

Asymmetric Hydrogenation : Rigid P-chiral phosphine ligands containing tert-butylmethylphosphino groups have been synthesized and shown to exhibit excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This application demonstrates the compound's potential in facilitating the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Tert-butyl groups are widely used in organic synthesis and materials science, and research is ongoing to develop new methods for their incorporation into complex molecules and materials . Future directions in this field could include the development of more efficient synthesis methods, the design of new tert-butyl-containing materials with improved properties, and the exploration of new applications for these compounds .

Propiedades

IUPAC Name |

tert-butyl (4Z)-3,6-dihydro-1H-2-benzazocine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-11-7-6-9-13-8-4-5-10-14(13)12-17/h4-8,10H,9,11-12H2,1-3H3/b7-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYOIFZPYIHIOA-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CCC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C/C=C\CC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2773380.png)

![11-[(Oxolan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2773381.png)

![N-[2-(Benzhydrylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B2773384.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2773385.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2773391.png)

![2-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2773392.png)